4-chloro-1H-pyrrole-2-carboxamide

Antitubercular MmpL3 Inhibition Drug-Resistant TB

4-Chloro-1H-pyrrole-2-carboxamide (CAS 915229-96-8) is a validated MmpL3 inhibitor scaffold for anti-TB drug discovery. SAR studies confirm the 4-chloro substituent is essential for achieving sub-0.016 µg/mL MIC values; substituting this core without empirical validation introduces unacceptable SAR uncertainty. • MmpL3 inhibitor scaffold: derivatives achieve <0.016 µg/mL MIC against M. tuberculosis • CDK8 inhibitor fragment: chlorinated derivative shows 12 nM IC50 with high ligand efficiency • ≥95% purity; ideal for focused library synthesis and fragment-growing strategies • Global shipping; inquire for bulk pricing

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
Cat. No. B8759336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1H-pyrrole-2-carboxamide
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Cl)C(=O)N
InChIInChI=1S/C5H5ClN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9)
InChIKeyQVAZLEBTIBKKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1H-pyrrole-2-carboxamide: A Core Scaffold for Anti-Tubercular and Kinase-Targeted Research


4-Chloro-1H-pyrrole-2-carboxamide (CAS: 915229-96-8) is a halogenated pyrrole building block central to the development of bioactive molecules, particularly MmpL3 inhibitors for drug-resistant tuberculosis [1] and ATP-competitive kinase inhibitors [2]. Its structural core provides a foundational scaffold that supports further synthetic elaboration into diverse compound libraries targeting infectious disease and oncology applications [1][2].

Why In-Class 4-Chloro-1H-pyrrole-2-carboxamide Analogs Cannot Be Interchanged Without Performance Risk


Simple substitution of the 4-chloro moiety in 4-chloro-1H-pyrrole-2-carboxamide is not trivial due to its quantifiable impact on biological potency. Structure-activity relationship (SAR) studies have established that the electron-withdrawing nature of the chlorine atom, when coupled with specific aromatic and bulky carboxamide substituents, is critical for achieving sub-0.016 µg/mL MIC values against M. tuberculosis [1]. Even within the pyrrole-2-carboxamide class, potency differences of several orders of magnitude in kinase assays are observed based on the halogen substituent and the presence of additional aromatic groups like pyridyl rings [2]. Therefore, substituting this core with an unsubstituted pyrrole or a different halogen without empirical validation introduces significant and unacceptable uncertainty into SAR optimization workflows [1][2].

4-Chloro-1H-pyrrole-2-carboxamide Evidence Guide: Quantified Performance Data vs. Key Comparators


Comparative Anti-Tubercular Potency of Pyrrole-2-carboxamide Scaffolds with 4-Chloro Substitution

SAR studies indicate that the presence of a chlorine substituent at the 4-position of the pyrrole ring, in conjunction with appropriate carboxamide modifications, is essential for achieving high anti-TB potency. While direct, isolated MIC data for the unadorned 4-chloro-1H-pyrrole-2-carboxamide is not available, its optimized derivatives achieve MIC values < 0.016 µg/mL against M. tuberculosis [1]. This is a class-level inference from optimized MmpL3 inhibitors bearing the 4-chloro-pyrrole-2-carboxamide core, which far exceed the baseline activity of unsubstituted pyrrole-2-carboxamides [1].

Antitubercular MmpL3 Inhibition Drug-Resistant TB

CDK8 Kinase Inhibition: A Direct Head-to-Head Comparison of a 4-Chloro-Pyrrole-2-Carboxamide Analog vs. Its N-Methyl Counterpart

The 3-chloro-4-(4-pyridyl)-1H-pyrrole-2-carboxamide analog demonstrates a significant potency advantage over the N-methyl-4-(4-pyridyl)-1H-pyrrole-2-carboxamide comparator. In a direct, head-to-head study, the chlorinated compound exhibited an IC50 of 12 nM against CDK8, which is approximately 21-fold more potent than the 250 nM IC50 reported for the N-methyl analog [1][2].

Kinase Inhibition CDK8 Oncology

Cytotoxicity Profile of Optimized 4-Chloro-Pyrrole-2-Carboxamide Derivatives

Derivatives of the pyrrole-2-carboxamide scaffold, including those with a 4-chloro substitution, exhibit a favorable safety window in preliminary cytotoxicity assessments. The most potent MmpL3 inhibitors in this class demonstrated low cytotoxicity with IC50 values > 64 µg/mL against mammalian cells, while maintaining sub-0.016 µg/mL MICs against M. tuberculosis [1].

Cytotoxicity Safety Profile Drug Development

High-Impact Research Applications for 4-Chloro-1H-pyrrole-2-carboxamide


Fragment-Based Drug Discovery (FBDD) for Novel Kinase Inhibitors

4-Chloro-1H-pyrrole-2-carboxamide and its close analogs serve as validated fragment hits for developing selective CDK8 inhibitors. The demonstrated 12 nM IC50 for a chlorinated derivative confirms its high ligand efficiency and suitability for fragment-growing strategies aimed at generating potent, orally bioavailable clinical candidates [1][2].

Optimization of MmpL3 Inhibitors for Drug-Resistant Tuberculosis

The 4-chloro-pyrrole-2-carboxamide core is a privileged scaffold for designing next-generation anti-TB agents. Its incorporation into larger molecules has yielded compounds with exceptional potency (MIC < 0.016 µg/mL) and a favorable selectivity index (>4000), making it an ideal starting point for medicinal chemistry programs targeting MmpL3 to combat multi-drug resistant strains [1].

Synthesis of Targeted Compound Libraries for Infectious Disease and Oncology

This compound's reactivity as a carboxamide and its halogen substituent make it a versatile building block for constructing focused libraries. The proven biological relevance of its derivatives in both anti-infective and kinase-targeted pathways justifies its inclusion in screening decks for drug discovery and chemical biology probe development [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.